molecular formula C24H24ClN5O2S B6511587 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 932284-62-3

2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B6511587
CAS No.: 932284-62-3
M. Wt: 482.0 g/mol
InChI Key: VIQJBILBEYTAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • Position 2: An ethyl substituent, influencing steric and electronic properties.
  • Position 5: A sulfanyl-linked acetamide moiety with a 2,4-dimethylphenyl (2,4-Me₂C₆H₃) group, modulating solubility and target binding.

Pyrazolo[4,3-d]pyrimidines are known for diverse bioactivities, including kinase inhibition (EGFR-TK) and antimicrobial effects . The sulfanyl-acetamide linker may enhance metabolic stability compared to ester or ether analogs .

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-6-8-18(25)9-7-17)24(27-20)33-14-21(31)26-19-10-5-15(2)11-16(19)3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQJBILBEYTAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide represents a novel class of pyrazolo[4,3-d]pyrimidine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The compound has been evaluated for its activity against various cancer cell lines. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity.
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of specific kinases associated with tumor growth and survival. For instance, studies have shown that compounds similar to this one effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Synergistic Effects : In combination studies with standard chemotherapeutics like doxorubicin, this compound demonstrated enhanced efficacy, suggesting potential for use in combination therapy protocols.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF-70.46
AnticancerHCT1160.39
AntitumorHepG20.03
CDK InhibitionVarious0.98

Case Study: Efficacy Against MCF-7 and HCT116

In a detailed study evaluating the compound's effects on MCF-7 and HCT116 cells, it was found that treatment with varying concentrations led to a dose-dependent reduction in cell viability. Notably:

  • At an IC50 of 0.46 µM against MCF-7 cells, the compound significantly inhibited proliferation.
  • In HCT116 cells, an IC50 of 0.39 µM was observed, demonstrating its effectiveness in targeting colon cancer cells.

Inhibition of Cyclin-dependent Kinases (CDKs)

The compound has been identified as a potent inhibitor of CDK2, a critical regulator of cell cycle progression. Inhibition of CDK2 leads to:

  • Cell Cycle Arrest : Cells treated with the compound exhibited G1 phase arrest.
  • Induction of Apoptosis : Increased levels of pro-apoptotic markers were observed in treated cells.

This dual action—preventing cell cycle progression while promoting apoptosis—highlights the therapeutic potential of this compound in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from literature (molecular weights and substituent positions are highlighted):

Compound Name / ID R₁ (Position 6) R₂ (Position 2) Acetamide Substituent Molecular Weight (g/mol) Biological Activity (Reported) Reference
Target Compound 4-Cl-C₆H₄CH₂ Ethyl 2,4-dimethylphenyl ~495* Not explicitly reported -
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...}acetamide () 4-F-C₆H₄CH₂ Ethyl 2-furylmethyl 466.5 Antimicrobial (hypothesized)
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...}acetamide () 4-F-C₆H₄CH₂ Ethyl 4-methoxyphenyl 481.6 Kinase inhibition (potential)
N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-...}acetamide () 4-F-C₆H₄CH₂ Methyl 4-chlorophenyl 441.8 Not reported
2-({6-[(3-Methoxyphenyl)methyl]-...}acetamide () 3-OCH₃-C₆H₄CH₂ Ethyl 3-fluoro-4-methylphenyl 495.6 Unspecified

*Estimated based on analogs.

Key Structural and Functional Differences:

Halogen vs. Methoxy Substitutions (R₁) :

  • The target’s 4-Cl-C₆H₄CH₂ group enhances lipophilicity compared to 4-F-C₆H₄CH₂ () or 3-OCH₃-C₆H₄CH₂ (). Chlorine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets .
  • Fluorine analogs () likely exhibit improved metabolic stability due to C-F bond resistance to oxidation.

Acetamide Modifications: The 2,4-dimethylphenyl group in the target compound introduces steric hindrance compared to smaller substituents like 2-furylmethyl () or 4-methoxyphenyl (). This may reduce off-target interactions but could limit solubility .

Position 2 Substituents :

  • Ethyl groups (target, ) offer moderate steric bulk, whereas methyl () may reduce steric hindrance, affecting conformational flexibility.

Physicochemical Properties and Drug-Likeness

Property Target Compound
Molecular Weight ~495 466.5 481.6 495.6
cLogP (estimated) ~3.8 3.2 3.5 3.7
H-Bond Donors 1 1 1 1
H-Bond Acceptors 5 5 6 6
  • The target’s higher molecular weight and cLogP suggest increased lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

Preparation Methods

Cyclocondensation with Ethyl Acetoacetate

In a representative procedure, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in glacial acetic acid at reflux for 12–16 hours. The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration to yield 2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidine (Intermediate A) with a typical yield of 78–85%.

Alternative Routes Using Enaminones

Patent DE60001847T2 discloses an alternative route employing enaminones (e.g., 3-dimethylamino-2-propen-1-one) as cyclizing agents. Heating 5-amino-1-ethylpyrazole with the enaminone in acetic acid at 80–100°C for 8–12 hours affords Intermediate A in comparable yields. This method reduces side-product formation by minimizing polyacylation.

Functionalization at Position 6: Introduction of the 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety at position 6 is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Alkylation Using 4-Chlorobenzyl Chloride

Intermediate A undergoes N-alkylation with 4-chlorobenzyl chloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60–70°C for 6–8 hours. This step yields 6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidine (Intermediate B) with 65–72% yield after recrystallization from ethanol.

Friedel-Crafts Acylation

For enhanced regioselectivity, Friedel-Crafts acylation using 2-thiophenecarboxylic acid chloride and AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C has been reported. However, this method requires strict temperature control to avoid over-acylation and yields Intermediate B in 60–68% purity.

Thiolation at Position 5: Sulfur Incorporation

The sulfanyl group at position 5 is introduced via chlorination followed by thiol displacement.

Chlorination with Phosphorus Oxychloride

Intermediate B is treated with phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-diethylaniline (catalytic) under reflux for 4–6 hours to generate the 5-chloro derivative (Intermediate C). Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water to yield Intermediate C (85–90% purity).

Thiol Displacement Reaction

Intermediate C reacts with thiourea (1.5 equiv) in ethanol under reflux for 3–5 hours, followed by hydrolysis with NaOH (10% w/v) to produce the 5-mercapto derivative (Intermediate D). Yields range from 70–78% after silica gel chromatography.

Acetamide Side Chain Installation

The final step involves coupling the sulfanyl group with 2-chloro-N-(2,4-dimethylphenyl)acetamide.

Nucleophilic Substitution

Intermediate D (1.0 equiv) is combined with 2-chloro-N-(2,4-dimethylphenyl)acetamide (1.2 equiv) and potassium tert-butoxide (1.5 equiv) in anhydrous tetrahydrofuran (THF) at 25–30°C for 12–16 hours. The reaction proceeds via SN2 mechanism, yielding the target compound in 65–70% yield.

Purification and Crystallization

Crude product is purified by recrystallization from a hexane-ethyl acetate (3:1) mixture, followed by HPLC (C18 column, acetonitrile-water gradient) to achieve >99% purity.

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 4H, Ar-H), 6.95 (s, 1H, NH), 4.62 (s, 2H, SCH2), 4.10 (q, J = 7.2 Hz, 2H, CH2CH3), 2.25 (s, 6H, Ar-CH3), 1.35 (t, J = 7.2 Hz, 3H, CH2CH3).

  • HRMS : m/z calculated for C₂₅H₂₆ClN₅O₂S [M+H]⁺: 520.1421; found: 520.1418.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Alkylation)Method 2 (Friedel-Crafts)
Yield72%68%
Purity99%95%
Reaction Time8 hours12 hours
Scalability>1 kgLimited to 500 g

Method 1 offers superior scalability and purity, making it preferable for industrial synthesis.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N-1 and N-6 positions during alkylation are mitigated using bulky bases like KOtBu.

  • Thiol Oxidation : Performing thiolation under nitrogen atmosphere minimizes disulfide formation.

  • Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[4,3-d]pyrimidine core. Key steps include:

  • Sulfanylation : Introduction of the sulfanyl group at position 5 of the pyrimidine ring using thiol-containing reagents under reflux in aprotic solvents (e.g., DMF or THF) .
  • Acylation : Coupling the sulfanyl intermediate with N-(2,4-dimethylphenyl)acetamide via nucleophilic substitution, often catalyzed by triethylamine or DMAP .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from methanol/water to isolate the final product .
    Critical Parameters : Reaction temperature (60–100°C), stoichiometric control of reagents, and inert atmosphere to prevent oxidation of the sulfanyl group .

Basic: How is structural confirmation achieved post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., ethyl group at N2, 4-chlorobenzyl at C6) and acetamide connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 523.15) .
  • X-ray Crystallography : SHELXL refinement (e.g., using SHELX-2018) resolves bond lengths/angles and validates stereochemistry .

Advanced: How can reaction yields and purity be systematically optimized?

Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, while THF improves solubility of intermediates .
  • Catalyst Selection : DMAP or Pd(PPh3_3)4_4 accelerates coupling reactions, reducing side products .
  • Temperature Gradients : Controlled heating (e.g., 80°C for sulfanylation) minimizes decomposition .
    Monitoring : TLC (Rf_f tracking) and HPLC (purity >95%) ensure reproducibility .

Advanced: What computational approaches predict bioactivity and target engagement?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to adenosine A2A_{2A} receptors (structural analogs show Ki < 1 nM) .
  • QSAR Modeling : Substituent effects (e.g., 4-chlorophenyl vs. furanyl) correlate with logP and metabolic stability .
    Validation : In vitro assays (e.g., radioligand displacement) confirm computational predictions .

Advanced: How are contradictions in spectroscopic data resolved?

Answer:

  • Cross-Validation : Compare NMR shifts with structurally related compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives) to assign ambiguous signals .
  • Dynamic NMR : Variable-temperature 1^1H NMR resolves rotational barriers (e.g., acetamide conformation) .
  • Crystallographic Overlay : SHELXL-refined structures identify deviations from expected bond angles .

Basic: What purification techniques ensure high purity?

Answer:

  • Flash Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
  • Recrystallization : Methanol/water (7:3 v/v) yields crystalline product with >98% purity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) isolate trace impurities .

Advanced: How are derivatives designed to enhance pharmacological profiles?

Answer:

  • SAR Studies : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to modulate lipophilicity and receptor selectivity .
  • Prodrug Design : Esterify the acetamide group (e.g., ethyl ester) to improve bioavailability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .

Basic: Which analytical methods assess compound purity and stability?

Answer:

  • HPLC-DAD : Quantifies impurities at 254 nm (C18 column, 1.0 mL/min flow) .
  • Thermogravimetric Analysis (TGA) : Detects decomposition temperatures (>200°C indicates stability) .
  • Karl Fischer Titration : Measures residual solvent content (<0.1% v/v) .

Advanced: What experimental models evaluate metabolic stability?

Answer:

  • In Vitro Microsomal Assays : Rat/human liver microsomes (RLM/HLM) quantify metabolic half-life (t1/2_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Fluorescence-based assays identify isoform-specific interactions (e.g., CYP3A4, CYP2D6) .
    Data Interpretation : High t1/2_{1/2} (>60 min) and low Clint_{int} (<15 mL/min/kg) suggest favorable pharmacokinetics .

Advanced: How is binding affinity to biological targets quantified?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time kinetics (kon_{on}/koff_{off}) for adenosine receptors .
  • Radioligand Displacement : Compares IC50_{50} values using [3^3H]-SCH 58261 as a competitive ligand .
    Table: Comparative Binding Affinity of Structural Analogs
Compound SubstituentTarget ReceptorKi (nM)Reference
4-Chlorophenyl (query compound)A2A_{2A}0.8*
4-FluorophenylA2A_{2A}1.2
2-FuranylA2A_{2A}0.6
*Predicted value based on analog data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.